1-(difluoromethyl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine
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Overview
Description
1-(difluoromethyl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is a chemical compound characterized by the presence of two difluoromethyl groups and a pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.
Introduction of Difluoromethyl Groups: The difluoromethyl groups are introduced via a difluoromethylation reaction, which can be achieved using difluoromethylating agents such as bromodifluoromethane in the presence of a base.
Coupling Reaction: The final step involves the coupling of the difluoromethylated pyrazole intermediates to form the target compound. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-(difluoromethyl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of difluoromethylated pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(difluoromethyl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: It is explored for its use in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: The compound is used as a tool to study the biological pathways and mechanisms involving pyrazole derivatives.
Industrial Applications: It is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to anticancer activity.
Comparison with Similar Compounds
- 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine
- 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine
- 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine
Comparison:
- Structural Differences: While these compounds share the difluoromethyl and pyrazole moieties, they differ in the position and number of substituents on the pyrazole ring.
- Unique Properties: 1-(difluoromethyl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is unique due to its dual difluoromethyl groups and the specific positioning of these groups, which may confer distinct biological and chemical properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H9F4N5 |
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Molecular Weight |
263.20 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H9F4N5/c10-8(11)17-4-2-7(16-17)14-5-6-1-3-15-18(6)9(12)13/h1-4,8-9H,5H2,(H,14,16) |
InChI Key |
WXERYTCHSFMOLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1NCC2=CC=NN2C(F)F)C(F)F |
Origin of Product |
United States |
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